2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a methylisoxazolylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.
Formation of the Methylisoxazolyl Intermediate: The 5-methylisoxazole is synthesized through a cyclization reaction involving suitable precursors.
Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the methylisoxazolyl intermediate in the presence of a coupling agent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetamide: Lacks the isoxazolyl group.
N-((5-methylisoxazol-4-yl)methyl)acetamide: Lacks the dimethoxyphenyl group.
3,4-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the presence of both the dimethoxyphenyl and methylisoxazolyl groups
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-12(9-17-21-10)8-16-15(18)7-11-4-5-13(19-2)14(6-11)20-3/h4-6,9H,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIVVKYCECSACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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